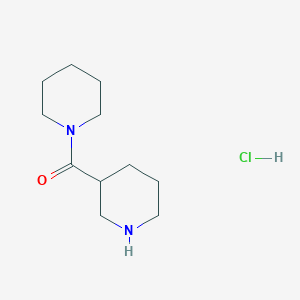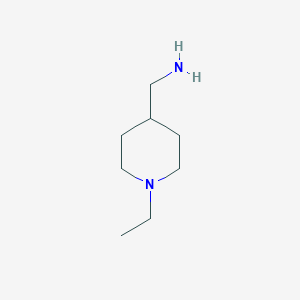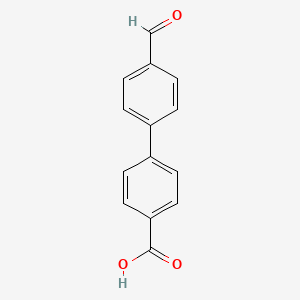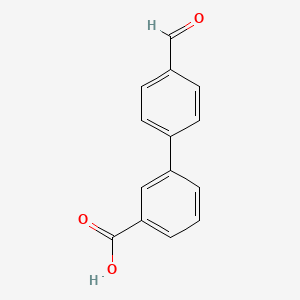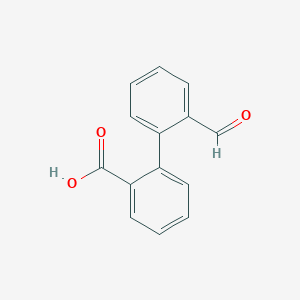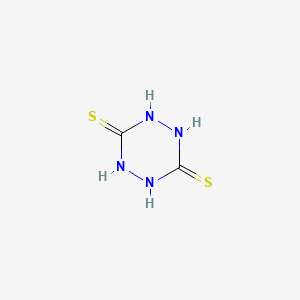
1,2,4,5-Tetrazinane-3,6-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5-Tetrazinane-3,6-dithione is a heterocyclic compound with the molecular formula C₂H₄N₄S₂ and a molecular weight of 148.21 g/mol This compound is characterized by a six-membered ring containing four nitrogen atoms and two sulfur atoms
准备方法
The synthesis of 1,2,4,5-Tetrazinane-3,6-dithione typically involves the cyclization of corresponding nitriles by the action of hydrazine . The reaction conditions often include the use of oxidizing agents such as isoamyl nitrite, hydrogen peroxide, ferric chloride (FeCl₃), chlorine (Cl₂), bromine (Br₂), sodium nitrite (NaNO₂) in acidic conditions, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), NBS (N-bromosuccinimide), and oxygen . These methods yield cyclization products with aromatic and heteroaromatic substituents in 50-90% yield .
化学反应分析
1,2,4,5-Tetrazinane-3,6-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide and ferric chloride.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: Nucleophilic substitution reactions are prominent, where nucleophiles replace leaving groups in the compound.
Major products formed from these reactions include functionalized pyridazines and other heterocycles .
科学研究应用
1,2,4,5-Tetrazinane-3,6-dithione has several scientific research applications:
作用机制
The mechanism of action of 1,2,4,5-Tetrazinane-3,6-dithione involves its high electrophilicity and tendency for ring opening . The compound interacts with molecular targets through nucleophilic substitution and cycloaddition reactions . These interactions lead to the formation of stable products with potential biological and industrial applications .
相似化合物的比较
1,2,4,5-Tetrazinane-3,6-dithione can be compared with other similar compounds, such as:
1,2,4,5-Tetrazines: These compounds share a similar nitrogen-rich ring structure and exhibit high electrophilicity and diminished aromaticity.
Tetrazoles: Tetrazoles contain four nitrogen atoms in a five-membered ring and are used in pharmaceuticals and materials science.
The uniqueness of this compound lies in its combination of nitrogen and sulfur atoms, which imparts distinct chemical properties and reactivity .
属性
IUPAC Name |
1,2,4,5-tetrazinane-3,6-dithione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S2/c7-1-3-5-2(8)6-4-1/h(H2,3,4,7)(H2,5,6,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSAQSIIYVKIOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=S)NNC(=S)NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383650 |
Source


|
| Record name | 1,2,4,5-Tetraazinane-3,6-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36239-33-5 |
Source


|
| Record name | 1,2,4,5-Tetraazinane-3,6-dithione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


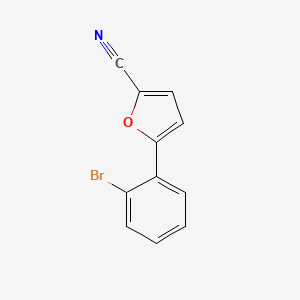
![[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol](/img/structure/B1306133.png)
![Methyl 3-[(5-methylfuran-2-carbonyl)amino]benzoate](/img/structure/B1306134.png)



